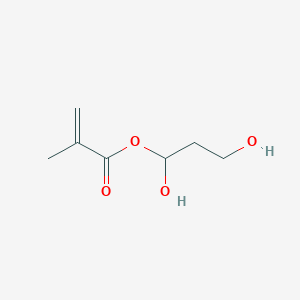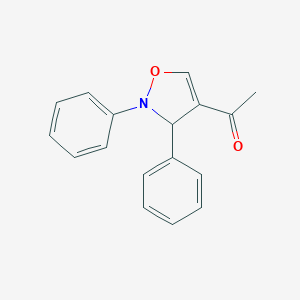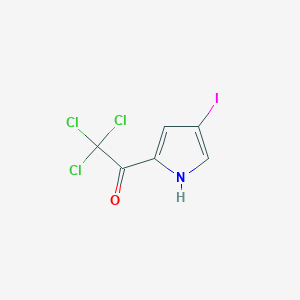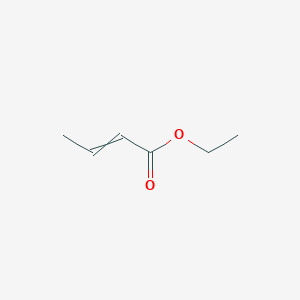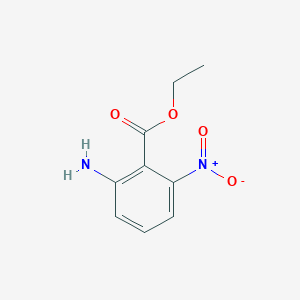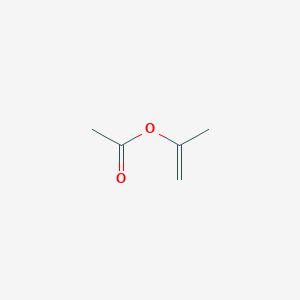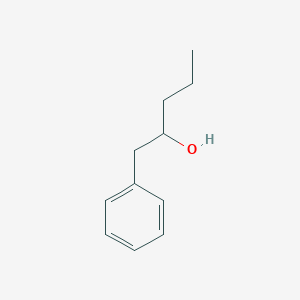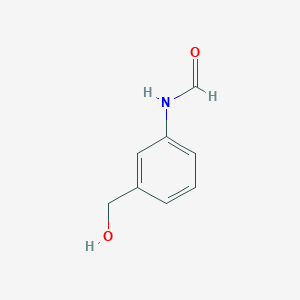![molecular formula C9H18O4 B045778 1,3-Cyclopentanediol,4-(2-hydroxyethyl)-5-(methoxymethyl)-,[1R-(1-alpha-,3-alpha-,4-alpha-,5-bta-)]- CAS No. 115859-35-3](/img/structure/B45778.png)
1,3-Cyclopentanediol,4-(2-hydroxyethyl)-5-(methoxymethyl)-,[1R-(1-alpha-,3-alpha-,4-alpha-,5-bta-)]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Cyclopentanediol,4-(2-hydroxyethyl)-5-(methoxymethyl)-,[1R-(1-alpha-,3-alpha-,4-alpha-,5-bta-)]- is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic properties. This compound is also known as CPMM and is a derivative of cyclopentanediol. CPMM has been extensively studied for its ability to act as a potential anti-cancer agent, and its synthesis method, mechanism of action, and biochemical and physiological effects have been well documented.
Mecanismo De Acción
The mechanism of action of CPMM involves its ability to induce apoptosis in cancer cells by activating the caspase pathway. CPMM also disrupts the cell cycle by inhibiting the activity of cyclin-dependent kinases, which are necessary for cell division. These effects ultimately lead to the death of cancer cells and the inhibition of tumor growth.
Efectos Bioquímicos Y Fisiológicos
CPMM has been shown to have a low toxicity profile and is well tolerated in animal studies. CPMM has also been shown to have anti-inflammatory properties and may have potential therapeutic applications in diseases such as rheumatoid arthritis and inflammatory bowel disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of CPMM is its low toxicity profile, which makes it a promising candidate for further preclinical and clinical studies. However, one limitation of CPMM is its limited solubility in water, which may make it difficult to administer in certain applications.
Direcciones Futuras
Future research on CPMM should focus on its potential therapeutic applications in cancer treatment and other diseases. Studies should also investigate the optimal dosing and administration of CPMM and its potential interactions with other drugs. Additionally, research should be conducted to improve the solubility and bioavailability of CPMM to enhance its therapeutic potential.
Métodos De Síntesis
The synthesis of CPMM involves the reaction of 1,3-cyclopentadiene with formaldehyde and methanol in the presence of a catalyst. The resulting product is then treated with hydroxylamine to yield CPMM. This synthesis method has been optimized to produce high yields of CPMM with minimal impurities.
Aplicaciones Científicas De Investigación
CPMM has been extensively studied for its potential therapeutic properties in cancer treatment. Research has shown that CPMM can induce apoptosis, or programmed cell death, in cancer cells. CPMM has also been shown to inhibit the growth and proliferation of cancer cells by disrupting the cell cycle and inducing cell cycle arrest. These findings suggest that CPMM has the potential to be an effective anti-cancer agent.
Propiedades
Número CAS |
115859-35-3 |
|---|---|
Nombre del producto |
1,3-Cyclopentanediol,4-(2-hydroxyethyl)-5-(methoxymethyl)-,[1R-(1-alpha-,3-alpha-,4-alpha-,5-bta-)]- |
Fórmula molecular |
C9H18O4 |
Peso molecular |
190.24 g/mol |
Nombre IUPAC |
(1R,3S,4R,5S)-4-(2-hydroxyethyl)-5-(methoxymethyl)cyclopentane-1,3-diol |
InChI |
InChI=1S/C9H18O4/c1-13-5-7-6(2-3-10)8(11)4-9(7)12/h6-12H,2-5H2,1H3/t6-,7-,8+,9-/m1/s1 |
Clave InChI |
CXCOWEMJOWWZHU-LURQLKTLSA-N |
SMILES isomérico |
COC[C@H]1[C@@H](C[C@@H]([C@@H]1CCO)O)O |
SMILES |
COCC1C(CC(C1CCO)O)O |
SMILES canónico |
COCC1C(CC(C1CCO)O)O |
Sinónimos |
1,3-Cyclopentanediol,4-(2-hydroxyethyl)-5-(methoxymethyl)-,[1R-(1-alpha-,3-alpha-,4-alpha-,5-bta-)]-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



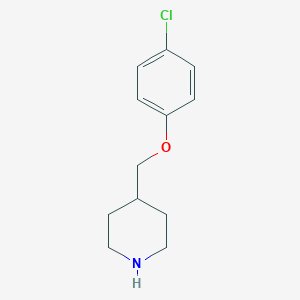
![2-(5-oxo-5H-chromeno[2,3-b]pyridin-7-yl)propanoic acid](/img/structure/B45702.png)
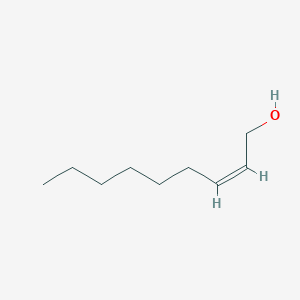
![2-Oxo-2,3-dihydro-1h-pyrido[2,3-b][1,4]oxazine-7-carboxylic acid](/img/structure/B45711.png)
